5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is an organic compound notable for its structural features and potential applications in medicinal chemistry. It is classified as an arylamine derivative, characterized by the presence of a bromine atom at the 5-position of the aniline ring and a 4-methylpiperazine moiety at the 2-position. The compound's molecular formula is C11H16BrN3·2HCl, indicating that it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.
The synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride typically involves a multi-step process:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for achieving high yields and purity. For instance, the use of polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The molecular structure of 5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride can be depicted as follows:
5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride often involves interactions at the molecular level:
Relevant data indicates that the compound's properties can vary based on its salt form and environmental conditions.
5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride has several scientific uses:
Piperazine ranks among the most strategically significant heterocycles in drug design, valued for its conformational flexibility, balanced basicity, and capacity to enhance aqueous solubility. Its integration into bioactive molecules enables precise optimization of pharmacokinetic properties while serving as a versatile scaffold for pharmacophore arrangement. Approximately 19% of FDA-approved small-molecule drugs (2011–2023) incorporate this motif, spanning antiviral, anticancer, and central nervous system therapeutic categories [5]. The 4-methylpiperazine subgroup, in particular, demonstrates enhanced metabolic stability and target engagement across diverse molecular targets.
The 4-methylpiperazine unit serves dual roles in medicinal chemistry: as a solubility-enhancing cationic center and as a spatial organizer for receptor interaction. Protonation of the distal nitrogen under physiological conditions improves water solubility and membrane permeability—critical for oral bioavailability. Structurally, the methyl group imposes conformational restraint, reducing entropic penalties upon target binding.
In kinase inhibitors, this moiety frequently occupies solvent-exposed regions, enabling hydrophobic interactions without steric hindrance. Palbociclib, Ribociclib, and Abemaciclib—FDA-approved CDK4/6 inhibitors—all feature 4-methylpiperazine, where it contributes to kinase selectivity by forming hydrogen bonds with Asp104 and Thr107 residues in CDK6 [5]. The synthesis of these drugs leverages piperazine’s reactivity through:
Table 1: FDA-Approved Drugs Featuring 4-Methylpiperazine (2011–2023)
Drug Name | Therapeutic Category | Primary Target | Synthetic Method |
---|---|---|---|
Palbociclib (Ibrance®) | Breast Cancer | CDK4/6 | SNAr/LiHMDS-mediated coupling |
Ribociclib (Kisqali®) | Breast Cancer | CDK4/6 | Buchwald-Hartwig amination |
Vortioxetine (Brintellix®) | Depression | Serotonin transporter | SNAr with nitroarene reduction |
Trilaciclib (Cosela®) | Chemoprotective | CDK4/6 | Tandem SNAr/Pd-catalyzed coupling |
Antivirally, piperazine derivatives exhibit broad-spectrum activity against HCV, HIV, and SARS-CoV-2. Their mechanism often involves host-targeted antiviral pathways (e.g., stabilization of APOBEC3G), reducing viral resistance development compared to direct-acting agents [10].
Brominated anilines serve as pivotal building blocks in medicinal chemistry due to the bromine atom’s dual functionality: it acts as a blocking group to direct electrophilic substitution ortho to the amino group and as a synthetic handle for cross-coupling reactions. 5-Bromo-2-(4-methylpiperazin-1-yl)aniline (free base: C₁₁H₁₆BrN₃, MW 270.17) exemplifies this utility, combining regiochemical control with downstream diversification potential [9]. Its dihydrochloride salt (C₁₁H₁₈BrCl₂N₃, MW 343.09) enhances crystallinity and stability for storage .
Molecular Design Rationale:
In anti-HCV drug development, this scaffold features prominently in biaryl amide derivatives targeting host factors like APOBEC3G. For example, optimization of lead compound IMB-1f involved introducing 5-bromo-2-(4-methylpiperazin-1-yl)aniline to yield analogs with EC₅₀ values against HCV replication as low as 15 nM—comparable to telaprevir [4] [10]. Key structure-activity relationship (SAR) insights include:
Table 2: Anti-HCV Activity of Brominated Biaryl Amides Derived from 5-Bromo-2-(4-methylpiperazin-1-yl)aniline
Compound | EC₅₀ (μM) vs. HCV | Target | Role of Brominated Aniline |
---|---|---|---|
IMB-1f | 0.38 | hA3G stabilizer | Core binding moiety |
68 | 0.083 | hA3G stabilizer | Enhanced cellular uptake |
80 | 0.015 | hA3G stabilizer | Optimal hydrophobic contact with target |
Synthetic Applications:The compound serves as a linchpin in multi-step syntheses via three principal routes:
Table 3: Synthetic Protocols for 5-Bromo-2-(4-methylpiperazin-1-yl)aniline Derivatives
Method | Conditions | Yield (%) | Advantage |
---|---|---|---|
SNAr | K₂CO₃, DMF, 80°C, 12 h | 65–78 | No metal catalyst |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOtBu, toluene, 100°C | 82–90 | Tolerates electron-rich anilines |
Reductive Amination | NaBH₃CN, AcOH, CH₂Cl₂, rt | 45–60 | Applicable to ketopiperazines |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: